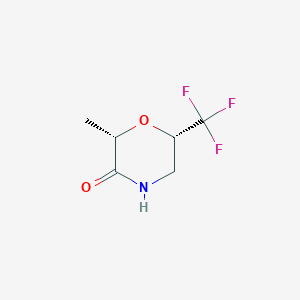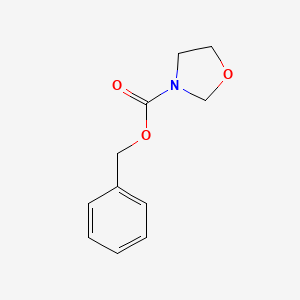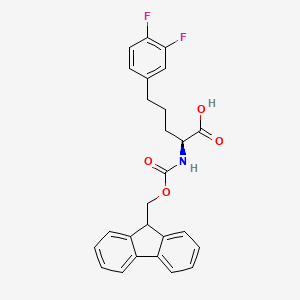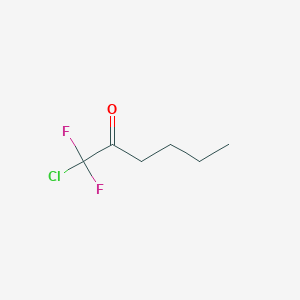
4,4'-Dipropyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dipropyl-2,2’-bipyridine is an organic compound with the molecular formula C16H20N2. It belongs to the bipyridine family, which consists of compounds with two pyridine rings connected by a single bond. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipropyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the reaction of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine with 2-bromo-4-(tert-butyl)pyridine in the presence of a catalyst such as palladium . The reaction conditions often include the use of solvents like DMSO and DCE, and the reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of 4,4’-Dipropyl-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dipropyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form bipyridyl radicals.
Substitution: The compound can undergo substitution reactions where the propyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include bipyridinium salts, bipyridyl radicals, and various substituted bipyridine derivatives .
Scientific Research Applications
4,4’-Dipropyl-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Dipropyl-2,2’-bipyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular pathways, including electron transfer processes and redox reactions . The compound’s redox activity allows it to participate in electron transfer reactions, which can interrupt biological electron transfer processes and exert therapeutic effects .
Comparison with Similar Compounds
4,4’-Bipyridine: A parent compound with similar coordination properties but without the propyl groups.
2,2’-Bipyridine: Another isomer with different coordination properties due to the position of the nitrogen atoms.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of propyl groups, affecting its chemical reactivity and applications.
Uniqueness: 4,4’-Dipropyl-2,2’-bipyridine is unique due to the presence of propyl groups, which can influence its solubility, reactivity, and coordination properties. These characteristics make it a valuable compound for specific applications in coordination chemistry and material science .
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-propyl-2-(4-propylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C16H20N2/c1-3-5-13-7-9-17-15(11-13)16-12-14(6-4-2)8-10-18-16/h7-12H,3-6H2,1-2H3 |
InChI Key |
RYWGGCKFROSJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)




![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)

![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)



![Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane](/img/structure/B12838367.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)
